Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate
Overview
Description
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a bromine atom and a methoxycarbonyl group attached to a benzodioxole ring. Benzodioxole derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate typically involves the bromination of Methyl 2-(1,3-benzodioxol-5-yl)acetate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzodioxole ring can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzodioxole derivatives.
Reduction: Formation of Methyl 2-(1,3-benzodioxol-5-yl)ethanol.
Oxidation: Formation of benzodioxole-5,6-quinone derivatives.
Scientific Research Applications
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,3-benzodioxol-5-yl)acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3,4-Methylenedioxyphenyl-2-propanone (MDP2P): A precursor in the synthesis of psychoactive substances, structurally similar but with different functional groups.
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive properties, differs in the presence of an amine group instead of an ester
Uniqueness
Methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate is unique due to the presence of both a bromine atom and a methoxycarbonyl group, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-(1,3-benzodioxol-5-yl)-2-bromoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-13-10(12)9(11)6-2-3-7-8(4-6)15-5-14-7/h2-4,9H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKATACLAVJRPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC2=C(C=C1)OCO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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